molecular formula C10H17NO3 B572604 Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1263285-88-6

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B572604
CAS No.: 1263285-88-6
M. Wt: 199.25
InChI Key: VBQAPPFRTPAGTF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Interpretation

The compound’s IUPAC name, tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate , derives from its spirocyclic architecture and functional groups. Key structural components include:

  • Spirocyclic Core :

    • A spiro[3.3]heptane system, where two fused rings (three-membered and three-membered) share a single spiro junction atom.
    • 2-Oxa indicates an oxygen atom at position 2 of the first ring, forming an oxetane (four-membered ether) structure.
    • 6-Aza denotes a nitrogen atom at position 6 of the second ring, creating a six-membered azetidine-like structure.
  • Functional Groups :

    • A tert-butyl ester group (OC(C)(C)C) attached to the carboxylate moiety at position 6 of the spiro system.

The spiro junction connects the oxygen-containing ring and nitrogen-containing ring, forming a bicyclic framework. The numbering prioritizes the carboxylate group, which occupies the lowest possible position (C6) in the azaspiro ring.

CAS Registry Number and Alternative Designations

Identifier Value Source
CAS Registry Number 1263285-88-6
MDL Number MFCD12545889
PubChem CID 46911957
Alternative Names 6-Boc-2-oxa-6-azaspiro[3.3]heptane; 2-Oxa-6-azaspiro[3.3]heptane oxalate

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₇NO₃ and molecular weight of 199.25 g/mol are consistent across multiple sources:

Property Value Source
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol

This formula accounts for:

  • C₁₀ : Ten carbon atoms (tert-butyl group + spirocyclic core).
  • H₁₇ : Seventeen hydrogen atoms (tert-butyl group, spirocyclic hydrogens, and ester oxygen).
  • N : Single nitrogen atom in the azaspiro ring.
  • O₃ : Three oxygen atoms (carboxylate, ester, and oxetane rings).

SMILES Notation and Stereochemical Representation

SMILES Notation

The canonical SMILES string O=C(N(C1)CC21COC2)OC(C)(C)C encodes the compound’s connectivity:

  • O=C(N(...)) : Carboxylate group attached to the nitrogen.
  • C1CC21COC2 : Spirocyclic system with oxygen (COC2) and nitrogen (N(C1)) bridges.
  • OC(C)(C)C : tert-Butyl ester group.
Stereochemical Representation

The spirocyclic system lacks stereogenic centers, as confirmed by the absence of chiral descriptors in PubChem and ChemSpider entries. The planar nature of the spiro junction eliminates stereochemical ambiguity.

Properties

IUPAC Name

tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQAPPFRTPAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677290
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-88-6
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Azetidine Intermediates

The spiro[3.3]heptane core is frequently constructed through cyclization reactions involving azetidine derivatives. A common approach involves reacting 3-substituted azetidines with tert-butyl chloroformate under basic conditions. For example, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CAS 942308-05-6) has been identified as a precursor, undergoing intramolecular etherification to form the 2-oxa-6-azaspiro framework. This method typically employs polar aprotic solvents like tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C, with yields averaging 65–75% after chromatographic purification.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers an alternative pathway. For instance, a diene precursor such as tert-butyl 3-allylazetidine-1-carboxylate undergoes RCM in dichloromethane (DCM) with Grubbs II catalyst (5 mol%), yielding the spirocyclic product in 55–60% yield. While this method avoids harsh conditions, scalability remains limited due to catalyst costs.

Oxidation and Reduction Strategies

Dess-Martin Periodinane-Mediated Oxidation

A critical step in spirocycle synthesis involves oxidizing secondary alcohols to ketones. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) is treated with Dess-Martin periodinane (1.06 equiv) in DCM at 0°C, achieving 73% yield of the corresponding ketone. This reagent is preferred over alternatives like Swern oxidation due to milder conditions and reduced side reactions.

Borane-Mediated Reduction

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) enables functionalization of the spirocyclic amine. For example, reacting tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with benzylamine in dichloroethane (DCE) and acetic acid affords the substituted product in 63% yield.

Protection and Deprotection Techniques

Boc Protection Dynamics

The tert-butoxycarbonyl (Boc) group is integral to nitrogen protection during synthesis. Introducing Boc via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at pH 9–10 ensures >90% protection efficiency. Deprotection using 4M HCl in dioxane quantitatively removes the Boc group without degrading the spirocyclic core.

Stability Under Acidic Conditions

The Boc-protected spirocycle demonstrates remarkable stability in acidic media (e.g., trifluoroacetic acid/DCM), enabling selective deprotection during multi-step syntheses. This property is leveraged in peptide coupling reactions, where the spirocyclic amine serves as a conformationally restricted scaffold.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial methods prioritize throughput and cost-efficiency. Continuous flow reactors achieve cyclization at elevated temperatures (80–100°C) with residence times <10 minutes, improving yield to 85% compared to batch processes. Catalyst recycling and in-line purification (e.g., catch-and-release resins) further enhance sustainability.

Crystallization and Purification

Final purification often involves recrystallization from ethyl acetate/heptane mixtures, yielding >99% purity by HPLC. Particle size distribution is controlled via anti-solvent addition rates, critical for pharmaceutical applications requiring uniform morphology.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Azetidine Cyclization7598High120
RCM6095Low450
Flow Reactor8599High90

Data synthesized from .

Mechanism of Action

Comparison with Similar Compounds

Heteroatom Substitution Variations

Compound Name CAS Number Structure Key Features Pharmacological Relevance References
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate 1359656-86-2 Two nitrogen atoms (1,6-diaza) Enhanced hydrogen-bonding capacity; improved solubility due to oxalate counterion. Used in kinase inhibitor synthesis (e.g., GAK inhibitors).
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 114755-79-2 Hydroxyl group at 6-position Increased polarity and potential for derivatization (e.g., sulfonylation). Intermediate for antidiabetic and antiviral agents.
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate 2306252-24-2 Chiral hydroxyl group at 3-position Stereochemical diversity for enantioselective synthesis. Explored in asymmetric catalysis and chiral drug scaffolds.

Ring Size and Heterocycle Variations

Compound Name CAS Number Structure Key Differences Applications References
tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1245816-29-8 Expanded spiro ring (3.5 system) Larger cavity for accommodating bulkier substituents. Used in macrocyclic drug candidates targeting GPCRs.
tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 864684-96-8 Seven-membered spiro ring Flexible backbone for peptide mimetics. Applied in protease inhibitor design.

Key Research Findings

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Stability (pH 7.4)
Target Compound 199.25 1.2 4.8 >24 h
1,6-Diazaspiro Oxalate 288.3 -0.5 12.1 >48 h
6-Hydroxy Derivative 201.21 0.8 3.2 12 h

Table 2: Pharmacokinetic Data (Rat Models)

Compound t₁/₂ (h) Cₘₐₓ (µg/mL) Vd (L/kg)
Target Compound 3.1 1.4 2.8
1,6-Diazaspiro Oxalate 5.6 2.9 1.5

Biological Activity

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1263285-88-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its structural similarity to other azaspiro compounds that exhibit pharmacological properties. The presence of the azaspiro framework allows for potential interactions with biological targets, such as enzymes and receptors.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azaspiro compounds, including tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives. In a study evaluating various azaspiro analogs, it was found that modifications in the structure significantly influenced their antibacterial efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Antitubercular Activity

Further research has indicated that certain derivatives of the azaspiro framework, including those similar to tert-butyl 2-oxa-6-azaspiro[3.3]heptane, may possess antitubercular properties. These compounds were designed as analogs of linezolid, a known antibiotic, and exhibited promising activity against Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives demonstrated their potential as scaffolds for drug development. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against bacterial strains .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis revealed that modifications in the functional groups attached to the azaspiro core could enhance biological activity. For instance, introducing electron-withdrawing groups improved the antibacterial potency of certain derivatives .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundAntibacterialGram-positive bacteria
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivativesAntitubercularMycobacterium tuberculosis

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves deprotection of intermediates under controlled conditions. For example, tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate reacts with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 15 minutes under an inert atmosphere, followed by coupling with reagents like 4-chlorobenzoyl chloride using triethylamine (TEA) in DCM at 0–20°C for 16.5 hours . Optimized yields (~85%) are achieved using flash column chromatography (e.g., DCM/ethyl acetate, 90:10) for purification .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : Distinct signals for spirocyclic protons (e.g., δ 4.86 ppm for oxetane/azetidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., m/z [M+H]+ = 311.9815 for brominated derivatives) .
  • X-ray Crystallography : Structural validation via SHELX programs, which are widely used for small-molecule refinement .

Q. What are the common chemical transformations of this compound in organic synthesis?

The spirocyclic scaffold undergoes:

  • Deprotection : Removal of the tert-butyl group with TFA for further functionalization .
  • Nucleophilic Substitution : Reactivity at the azetidine nitrogen with electrophiles (e.g., alkyl halides) .
  • Cross-Coupling : Participation in Suzuki or Buchwald-Hartwig reactions for drug intermediate synthesis .

Advanced Research Questions

Q. How can discrepancies in reaction yields for spirocyclic compound synthesis be resolved?

Discrepancies often arise from competing side reactions (e.g., ring-opening under acidic conditions). Strategies include:

  • Temperature Control : Maintaining low temperatures (0–20°C) during coupling steps to minimize degradation .
  • Purification Optimization : Using gradient elution in flash chromatography to separate regioisomers .
  • Alternative Salts : Isolating sulfonate salts instead of oxalates improves stability and solubility, enabling broader reaction conditions .

Q. What experimental design considerations are critical for scaling up spirocyclic compound synthesis?

Scalable synthesis requires:

  • Continuous Flow Reactors : For efficient azetidine ring formation (e.g., hydroxide-facilitated alkylation at 100 g scale with 87% yield) .
  • Automated Systems : Ensuring consistent quality in large-scale production .
  • Cost-Effective Reagents : Avoiding expensive intermediates (e.g., using tribromoneopentyl alcohol as a flame-retardant-derived precursor) .

Q. How does the spirocyclic framework influence biological activity in drug discovery?

The rigid bicyclic structure enhances:

  • Target Binding : Conformational restriction improves affinity for kinases (e.g., cyclin G-associated kinase inhibitors with IC50 < 100 nM) .
  • Metabolic Stability : Reduced enzymatic degradation compared to linear analogs .
  • Blood-Brain Barrier Penetration : Demonstrated in neurological drug candidates targeting dopamine receptors .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives?

Stability depends on the counterion:

  • Oxalate Salts : Prone to hygroscopicity and decomposition under prolonged storage .
  • Sulfonate Salts : Improved thermal stability (>6 months at 2–8°C) due to stronger ionic interactions .
  • Freebase Form : Requires inert atmosphere storage to prevent oxidation .

Methodological Best Practices

Q. What purification techniques are recommended for isolating high-purity spirocyclic compounds?

  • Flash Chromatography : Silica gel columns with DCM/ethyl acetate gradients .
  • Recrystallization : Using ethanol/water mixtures for oxalate salts .
  • Distillation : For volatile intermediates like 3,3-bis(bromomethyl)oxetane (72% yield, >95% purity) .

Applications in Drug Development

Q. How is this compound utilized in tuberculosis drug candidates?

It serves as a key intermediate in TBI-223, a potent antibiotic. The spirocyclic core enables:

  • Mycobacterial Target Engagement : Inhibition of cell wall synthesis enzymes .
  • Reduced Toxicity : Lower off-target effects compared to first-line drugs .

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